methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate
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Overview
Description
Methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and benzoate. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-b]isoquinoline core, followed by functionalization to introduce the methoxy and thioxo groups. The final step involves esterification to attach the benzoate moiety.
Formation of the Imidazo[1,5-b]isoquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino acid derivative and an aldehyde under acidic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid like hydrochloric acid.
Thioxo Group Addition: The thioxo group can be introduced via a thiolation reaction using reagents like Lawesson’s reagent.
Esterification: The final esterification step to form the benzoate ester can be carried out using benzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo and thioxo groups, potentially converting them to hydroxyl and thiol groups, respectively.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound has potential applications in biological research due to its structural similarity to certain bioactive molecules. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and thioxo groups play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,4-dimethoxy-3-oxovalerate: Another compound with methoxy and ester groups, but with a simpler structure.
7,8-Dimethoxy-2-methyl-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: A structurally related compound with similar functional groups but lacking the benzoate moiety.
Uniqueness
Methyl 4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoate is unique due to its combination of functional groups and the presence of the benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N2O5S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 4-(7,8-dimethoxy-1-oxo-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)benzoate |
InChI |
InChI=1S/C21H20N2O5S/c1-26-17-9-13-8-16-19(24)23(15-6-4-12(5-7-15)20(25)28-3)21(29)22(16)11-14(13)10-18(17)27-2/h4-7,9-10,16H,8,11H2,1-3H3 |
InChI Key |
WKXZRGUBYJILMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
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